Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate
Description
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with an amino group at position 3 and a butanoate ester side chain. This structure renders it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where triazole derivatives are prized for their bioactivity and versatility in drug design .
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
ethyl 2-(3-amino-1,2,4-triazol-1-yl)butanoate |
InChI |
InChI=1S/C8H14N4O2/c1-3-6(7(13)14-4-2)12-5-10-8(9)11-12/h5-6H,3-4H2,1-2H3,(H2,9,11) |
InChI Key |
CRPCYKWOCQRUQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrazine hydrate can be used for reduction reactions.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted triazoles.
Scientific Research Applications
Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl 2-(3-amino-1h-1,2,4-triazol-1-yl)butanoate involves its interaction with specific molecular targets. The nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared below with three analogs:
Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (shorter ester chain)
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)butanoate (bromo substituent instead of amino)
Ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate (fused benzene-triazole system)
Table 1: Key Properties of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)butanoate and Analogs
Key Observations:
- Chain Length Effects: The butanoate ester in the target compound increases molecular weight and lipophilicity compared to the acetate analog (170.17 vs.
- Substituent Reactivity: The amino group in the target compound enables nucleophilic reactions (e.g., acylations), while the bromo substituent in its analog facilitates cross-coupling reactions (e.g., Suzuki-Miyaura). The discontinuation of the bromo analog may relate to stability or toxicity concerns .
- Aromatic System Differences: The benzo-triazole derivative exhibits a fused aromatic system, increasing rigidity and electronic delocalization. This likely improves thermal stability but may reduce solubility compared to non-fused triazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
